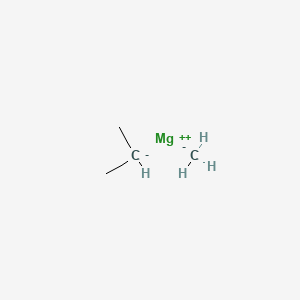
magnesium;carbanide;propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium carbanide propane is a compound that combines magnesium, carbon, and hydrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium carbanide propane can be synthesized through various methods. One common approach involves the reaction of magnesium chloride with propane in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, magnesium carbanide propane is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium carbanide propane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and carbon dioxide.
Reduction: It can be reduced using hydrogen gas to produce magnesium hydride and propane.
Substitution: The compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Oxygen or air is used as the oxidizing agent, typically at elevated temperatures.
Reduction: Hydrogen gas is used as the reducing agent, often in the presence of a metal catalyst.
Substitution: Halogens such as chlorine or bromine are used, usually in the presence of a solvent like dichloromethane.
Major Products Formed
Oxidation: Magnesium oxide and carbon dioxide.
Reduction: Magnesium hydride and propane.
Substitution: Halogenated derivatives of magnesium carbanide propane.
Applications De Recherche Scientifique
Magnesium carbanide propane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and medical devices.
Industry: Magnesium carbanide propane is used in the production of advanced materials, including lightweight alloys and composites.
Mécanisme D'action
The mechanism by which magnesium carbanide propane exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound acts as a catalyst by providing active sites for chemical reactions to occur, thereby increasing reaction rates.
Interaction with Biological Molecules: In biological systems, magnesium carbanide propane can interact with proteins and nucleic acids, potentially affecting their structure and function.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in energy metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Magnesium carbanide propane can be compared with other similar compounds, such as:
Magnesium carbonate: Unlike magnesium carbanide propane, magnesium carbonate is primarily used as an antacid and a drying agent.
Magnesium hydride: This compound is used mainly for hydrogen storage applications.
Magnesium oxide: Known for its use as a refractory material and in the production of ceramics.
Uniqueness
Magnesium carbanide propane stands out due to its unique combination of properties, including its reactivity and potential applications in diverse fields. Its ability to undergo various chemical reactions and its role as a catalyst make it a valuable compound for scientific research and industrial applications.
Conclusion
Magnesium carbanide propane is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it an important subject of study for researchers and industry professionals alike.
Propriétés
Numéro CAS |
91754-75-5 |
|---|---|
Formule moléculaire |
C4H10Mg |
Poids moléculaire |
82.43 g/mol |
Nom IUPAC |
magnesium;carbanide;propane |
InChI |
InChI=1S/C3H7.CH3.Mg/c1-3-2;;/h3H,1-2H3;1H3;/q2*-1;+2 |
Clé InChI |
DJWCCEDGSOWGIE-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].C[CH-]C.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


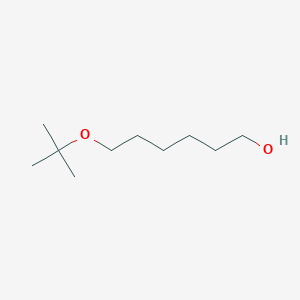
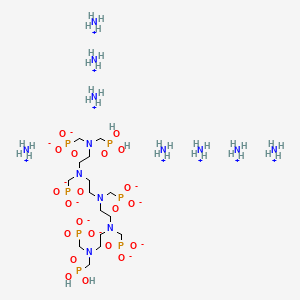
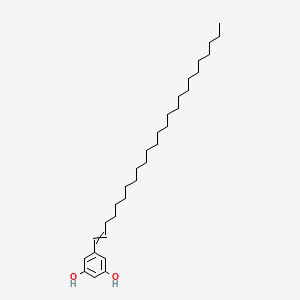
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
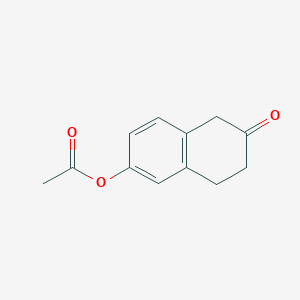
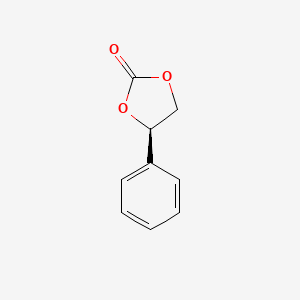
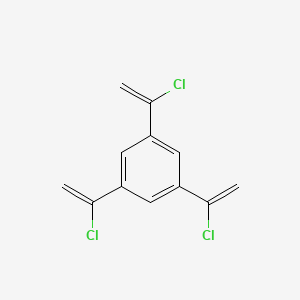
![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)
![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
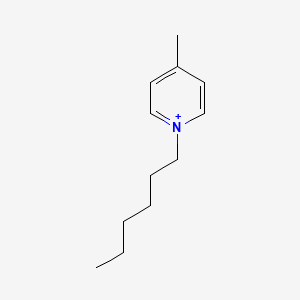
![2-[(But-2-en-1-yl)oxy]ethyl butanoate](/img/structure/B14359799.png)
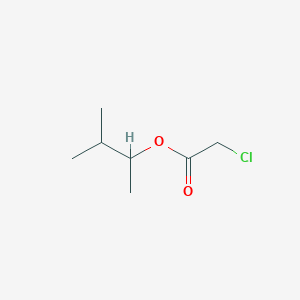
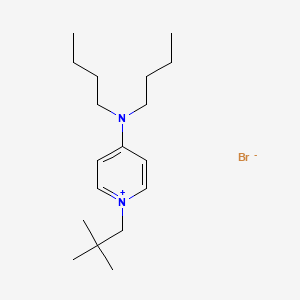
![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
